An In-Depth Technical Guide to m-PEG5-2-methylacrylate: Structure, Properties, and Applications in Drug Development
An In-Depth Technical Guide to m-PEG5-2-methylacrylate: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG5-2-methylacrylate is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that plays a crucial role in modern drug development and bioconjugation.[1][2] This heterobifunctional linker consists of a monodisperse chain of five ethylene (B1197577) glycol units, providing a precise spacer length, capped with a methoxy (B1213986) group at one end and a reactive 2-methylacrylate group at the other.[3] The hydrophilic nature of the PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the methacrylate (B99206) group allows for covalent modification of biomolecules and the synthesis of advanced polymer architectures.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of m-PEG5-2-methylacrylate, with a focus on its utility in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Chemical Structure and Properties
The chemical structure of m-PEG5-2-methylacrylate is characterized by a short, discrete PEG chain that offers excellent water solubility and biocompatibility.[6] The terminal 2-methylacrylate group is a key functional moiety that participates in various chemical reactions, most notably Michael additions with amine nucleophiles.[3]
Chemical Structure:
A summary of the key chemical and physical properties of m-PEG5-2-methylacrylate is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,5,8,11,14-pentaoxahexadecan-16-yl 2-methylprop-2-enoate | [7] |
| Synonyms | m-PEG5-methacrylate, methoxy-PEG5-methacrylate | [3] |
| CAS Number | 48074-75-5 | [3] |
| Molecular Formula | C15H28O7 | [3] |
| Molecular Weight | 320.38 g/mol | [3] |
| Appearance | Colorless to pale yellow viscous liquid or solid | [8] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether. | [6][9] |
| Storage Conditions | -20°C for long-term storage. | [3][8] |
Experimental Protocols
Synthesis of m-PEG5-2-methylacrylate
The synthesis of m-PEG5-2-methylacrylate can be achieved through the esterification of monomethoxy-pentaethylene glycol (m-PEG5-OH) with methacrylic anhydride (B1165640) or methacryloyl chloride. A general protocol is outlined below.
Materials:
-
Monomethoxy-pentaethylene glycol (m-PEG5-OH)
-
Methacrylic anhydride
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., chloroform/methanol mixture)[9]
Procedure:
-
Dissolve m-PEG5-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add methacrylic anhydride to the cooled solution.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain pure m-PEG5-2-methylacrylate.[9]
Polymerization of m-PEG5-2-methylacrylate
m-PEG5-2-methylacrylate can be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers with controlled molecular weights and narrow polydispersity.[10][11]
Materials:
-
m-PEG5-2-methylacrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) (ligand)
-
Anisole or another suitable solvent
-
Inhibitor remover column (for monomer purification)
Procedure:
-
Purify the m-PEG5-2-methylacrylate monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In a Schlenk flask, add CuBr and the chosen solvent.
-
Add the purified monomer and the ligand (PMDETA or bpy) to the flask.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the initiator (EBiB).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing them by ¹H NMR and gel permeation chromatography (GPC).
-
To terminate the polymerization, expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry under vacuum.
Materials:
-
m-PEG5-2-methylacrylate (monomer)
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
An appropriate solvent (e.g., 1,4-dioxane (B91453) or DMF)
-
Inhibitor remover column
Procedure:
-
Purify the m-PEG5-2-methylacrylate monomer to remove the inhibitor.
-
In a reaction vessel, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent.
-
Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Immerse the vessel in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by cooling the vessel in an ice bath and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent and dry under vacuum.
Bioconjugation to Proteins
The 2-methylacrylate group of m-PEG5-2-methylacrylate can react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on proteins via a Michael addition reaction.[3]
Materials:
-
Protein to be conjugated
-
m-PEG5-2-methylacrylate
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for dissolving the linker
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Prepare a stock solution of m-PEG5-2-methylacrylate in DMSO.
-
Dissolve the protein in the conjugation buffer at a suitable concentration.
-
Add the desired molar excess of the m-PEG5-2-methylacrylate stock solution to the protein solution. The optimal molar ratio will need to be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified period (e.g., 2-24 hours).
-
Monitor the conjugation reaction using techniques such as SDS-PAGE or mass spectrometry.
-
Quench the reaction if necessary by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Purify the protein-PEG conjugate from unreacted linker and byproducts using size-exclusion chromatography or dialysis.
-
Characterize the final conjugate to determine the degree of labeling and confirm its purity.
Applications in Drug Development
The unique properties of m-PEG5-2-methylacrylate make it a valuable tool in the development of advanced therapeutics, particularly in the fields of PROTACs and ADCs.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and PEG linkers are frequently employed to improve solubility and optimize the ternary complex formation.[][15] m-PEG5-2-methylacrylate can be used as a building block in the synthesis of these linkers.
The KRAS protein is a key component of the MAPK signaling pathway, and mutations such as G12C are common drivers of cancer.[1][2][16] PROTACs have been developed to target and degrade oncogenic KRAS G12C, thereby inhibiting downstream signaling and tumor growth.[1][7]
Caption: PROTAC-mediated degradation of oncogenic KRAS G12C.
The development of a novel PROTAC involves a multi-step process from initial design and synthesis to cellular evaluation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.[7]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[17] The linker plays a critical role in the stability and efficacy of the ADC. PEG linkers, including those derived from m-PEG5-2-methylacrylate, can be incorporated to improve the hydrophilicity of the ADC, which can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][5]
In HER2-positive breast cancer, an ADC can be designed to target the HER2 receptor on the surface of cancer cells.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Stability and Handling
The stability of m-PEG5-2-methylacrylate is an important consideration for its use in experimental settings. The methacrylate ester is susceptible to hydrolysis, particularly under basic conditions.[12][18]
| Condition | Stability | Reference(s) |
| pH | More stable at acidic to neutral pH. Hydrolysis rate increases with increasing pH. | [12][18] |
| Temperature | Should be stored at -20°C for long-term stability. | [3][8] |
| Light | Should be protected from light to prevent unwanted polymerization. |
Handling Recommendations:
-
Store at -20°C in a tightly sealed container under an inert atmosphere.
-
For use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Use anhydrous solvents for reactions involving the methacrylate group to avoid hydrolysis.
-
Solutions should be prepared fresh and used promptly.
Conclusion
m-PEG5-2-methylacrylate is a versatile and valuable reagent for researchers in drug development and biomaterials science. Its well-defined structure, hydrophilicity, and reactive methacrylate group provide a powerful tool for the synthesis of advanced bioconjugates and polymers. The applications of this linker in the development of PROTACs and ADCs highlight its potential to contribute to the creation of more effective and targeted therapies for a range of diseases. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its successful implementation in research and development.
References
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- 12. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Preparation and characterization of neutral poly(ethylene glycol) methacrylate-based monolith for normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
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